2-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Description
Properties
IUPAC Name |
2-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-8-6(4-12)5-1-2-10-3-7(5)11-8/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHCVGZCMAMZKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=C(N2)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676860 | |
| Record name | 2-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847801-92-7 | |
| Record name | 2-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physical properties of 2-chloro-7-azaindole-3-carbaldehyde
An In-Depth Technical Guide to the Physicochemical Characterization of 2-Chloro-7-Azaindole-3-Carbaldehyde
Abstract
2-Chloro-7-azaindole-3-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of the 7-azaindole scaffold, a well-known bioisostere of indole, it presents a versatile platform for the synthesis of novel therapeutic agents.[1][2] The introduction of a chlorine atom at the 2-position and a carbaldehyde group at the 3-position offers unique electronic and steric properties that can be exploited for targeted drug design. This guide provides a comprehensive overview of the essential physical properties of 2-chloro-7-azaindole-3-carbaldehyde, with a focus on the experimental methodologies required for its thorough characterization. While direct experimental data for the 2-chloro isomer is not extensively published, this document leverages data from closely related analogues, such as 4-chloro- and 5-chloro-7-azaindole-3-carbaldehyde, to provide a robust framework for researchers.
Introduction: The Significance of the 7-Azaindole Scaffold
The 7-azaindole core is a foundational structure in contemporary drug discovery. Its structural similarity to purines allows it to act as a hydrogen-bonding partner, mimicking natural nucleobases and enabling interactions with a wide range of biological targets.[1] This has led to the development of numerous 7-azaindole derivatives with significant biological activities, including anti-tumor, anti-angiogenic, and antibacterial properties.[1] The aldehyde functionality at the 3-position is a key synthetic handle, readily participating in a variety of chemical transformations such as condensation reactions, nucleophilic additions, and oxidations/reductions, making it an invaluable building block for creating diverse molecular libraries.[2]
The strategic placement of a chlorine atom on the azaindole ring can profoundly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins. Understanding these properties is paramount for optimizing lead compounds in drug development.
Molecular Structure and Core Physicochemical Parameters
| Property | 4-Chloro-7-azaindole-3-carbaldehyde | 5-Chloro-7-azaindole-3-carbaldehyde | 7-Azaindole-3-carbaldehyde (Parent Compound) |
| Molecular Formula | C₈H₅ClN₂O[3] | C₈H₅ClN₂O[4] | C₈H₆N₂O[5] |
| Molecular Weight | 180.59 g/mol [3] | 180.59 g/mol [4] | 146.15 g/mol |
| Appearance | Light yellow to orange solid[5] | ||
| Melting Point | 216-220 °C[6][7] | ||
| Topological Polar Surface Area (TPSA) | 45.75 Ų[3] | 45.8 Ų[4] | 45.8 Ų[5] |
It is anticipated that 2-chloro-7-azaindole-3-carbaldehyde will present as a solid, likely with a yellowish hue, and possess a molecular weight and formula identical to its 4-chloro and 5-chloro isomers.
Crystallography and Solid-State Characterization
The three-dimensional arrangement of molecules in the solid state dictates many of a compound's bulk properties, including its melting point, solubility, and stability. Single-crystal X-ray diffraction is the definitive technique for elucidating this structure.
Expected Crystal Packing and Intermolecular Interactions
Based on studies of 5-chloro-7-azaindole-3-carbaldehyde, it is highly probable that the 2-chloro isomer will form dimers in the crystal lattice.[8] These dimers are stabilized by strong N1–H1···N7′ hydrogen bonds between the pyrrole and pyridine rings of adjacent molecules.[8] The planarity of the azaindole ring system also facilitates π-π stacking interactions, further stabilizing the crystal structure.[9] The position of the chlorine atom at the 2-position may introduce additional weak intermolecular interactions, such as C-H···Cl contacts, which would influence the overall packing arrangement.
Experimental Protocol: Single-Crystal X-ray Diffraction
Objective: To determine the precise molecular geometry, crystal system, space group, and intermolecular interactions of 2-chloro-7-azaindole-3-carbaldehyde.
Methodology:
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol, ethyl acetate, or a mixture thereof).
-
Data Collection: A selected crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson synthesis and refined to obtain the final atomic coordinates and anisotropic displacement parameters.
Causality: This technique provides unambiguous structural information, which is crucial for structure-activity relationship (SAR) studies and for understanding the compound's solid-state behavior.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the chemical identity and elucidating the structural features of a molecule.
Vibrational Spectroscopy (IR and Raman)
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic fingerprint. For 2-chloro-7-azaindole-3-carbaldehyde, key vibrational bands are expected for the N-H stretch, C=O stretch of the aldehyde, and various C-Cl and aromatic ring vibrations.
Studies on 4- and 5-chloro-7-azaindole-3-carbaldehyde have shown that the N-H stretching vibration appears as a broad band in the IR spectrum, typically in the 3300-2500 cm⁻¹ range, which is characteristic of strong intermolecular N-H···N hydrogen bonding in the solid state.[8][9] The carbonyl (C=O) stretching vibration is expected to be a strong band in the IR spectrum around 1650-1660 cm⁻¹.[8] The Raman spectrum is particularly useful for identifying the conformation of the aldehyde group, as the trans conformer often shows a characteristic doublet in the C=O stretching region.[10]
Experimental Protocol: FT-IR and FT-Raman Spectroscopy
Objective: To obtain the vibrational spectra of 2-chloro-7-azaindole-3-carbaldehyde for structural confirmation and to probe intermolecular interactions.
Methodology:
-
Sample Preparation (FT-IR): The solid sample is typically mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Data Acquisition (FT-IR): The sample is placed in the beam path of an FT-IR spectrometer, and the spectrum is recorded, typically over a range of 4000-400 cm⁻¹.
-
Sample Preparation (FT-Raman): The solid sample is placed in a glass capillary or sample holder.
-
Data Acquisition (FT-Raman): The sample is irradiated with a laser (e.g., 1064 nm), and the scattered light is collected and analyzed.
Causality: The combination of IR and Raman spectroscopy provides complementary information. Strong IR bands correspond to vibrations with a large change in dipole moment, while strong Raman bands arise from vibrations with a large change in polarizability. This dual analysis allows for a more complete assignment of vibrational modes.
Caption: Workflow for the physicochemical characterization of a novel compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the solution-state structure of an organic molecule.
-
¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Key signals will include the aldehyde proton (CHO), the N-H proton of the pyrrole ring, and the aromatic protons on the pyridine and pyrrole rings. The chemical shifts and coupling constants of the aromatic protons will be diagnostic of the 2-chloro substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the aldehyde, and the carbons of the heterocyclic rings.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula by providing a highly accurate mass measurement.
Thermal Properties
The thermal stability of a compound is a critical parameter, especially for pharmaceutical applications where compounds may be subjected to various temperatures during manufacturing and storage.
Experimental Protocol: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
Objective: To determine the melting point, heat of fusion, and thermal decomposition profile of 2-chloro-7-azaindole-3-carbaldehyde.
Methodology:
-
Sample Preparation: A small, accurately weighed amount of the sample (typically 1-5 mg) is placed in an aluminum pan.
-
DSC Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). The heat flow to or from the sample relative to a reference is measured as a function of temperature. An endothermic peak will correspond to the melting point.
-
TGA Analysis: The sample is heated at a constant rate in a controlled atmosphere, and its mass is continuously monitored. A loss of mass indicates decomposition.
Causality: DSC provides precise melting point and enthalpy data, while TGA reveals the temperature at which the compound begins to degrade, defining its upper thermal stability limit.
Caption: Logical flow for comprehensive thermal analysis.
Solubility Profile
The solubility of a drug candidate in both aqueous and organic media is a critical determinant of its bioavailability and formulation feasibility.
Expected Solubility
The parent compound, 7-azaindole-3-carbaldehyde, is reported to be sparingly soluble in water.[5] The introduction of a chlorine atom is expected to increase the lipophilicity of the molecule, likely decreasing its aqueous solubility while potentially increasing its solubility in nonpolar organic solvents.
Experimental Protocol: Thermodynamic Solubility Measurement
Objective: To quantitatively determine the solubility of 2-chloro-7-azaindole-3-carbaldehyde in various solvents.
Methodology:
-
Equilibration: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, phosphate-buffered saline, ethanol, DMSO).
-
Shaking/Stirring: The resulting slurry is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: The suspension is filtered or centrifuged to separate the undissolved solid.
-
Quantification: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Causality: This "shake-flask" method is the gold standard for determining thermodynamic solubility, providing equilibrium values that are essential for biopharmaceutical classification and pre-formulation studies.
Conclusion
A thorough understanding of the physical properties of 2-chloro-7-azaindole-3-carbaldehyde is fundamental to unlocking its potential as a scaffold in drug discovery. While direct experimental data for this specific isomer is sparse, a robust characterization plan can be formulated based on established methodologies and data from closely related analogues. The protocols outlined in this guide for crystallography, spectroscopy, thermal analysis, and solubility provide a comprehensive framework for researchers to generate the critical data needed to advance their research and development efforts. The interplay between the chloro-substitution and the inherent properties of the 7-azaindole-3-carbaldehyde core will ultimately define its utility in the creation of next-generation therapeutics.
References
-
MDPI. (2024, July 9). Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. Retrieved from [Link]
-
Inter Chem. (n.d.). Azaindoles. Retrieved from [Link]
-
National Institutes of Health. (2025, November 23). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. Retrieved from [Link]
-
The Chemical Versatility of 7-Azaindole-3-carboxaldehyde in Synthesis. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde. Retrieved from [Link]
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RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from [Link]
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ResearchGate. (2025, August 8). X-ray crystal structure, infrared, Raman and density functional studies of 7-azaindole-3-carboxaldehyde | Request PDF. Retrieved from [Link]
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- 9. Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 2-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde (CAS No. 847801-92-7)
For Researchers, Scientists, and Drug Development Professionals
Authored by [Your Name/Gemini], Senior Application Scientist
This technical guide provides a comprehensive overview of 2-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde, a key heterocyclic building block in modern medicinal chemistry. We will delve into its chemical identity, synthesis, physicochemical properties, reactivity, and applications, with a focus on providing actionable insights for researchers in drug discovery and development.
Chemical Identity and Physicochemical Properties
2-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde, also known as 2-chloro-6-azaindole-3-carbaldehyde, is a bifunctional heterocyclic compound featuring a pyrrolo[2,3-c]pyridine (6-azaindole) core. This scaffold is of significant interest in medicinal chemistry due to its structural resemblance to indole, a privileged structure in numerous biologically active compounds. The presence of a chlorine atom at the 2-position and a formyl group at the 3-position provides two reactive handles for further chemical elaboration, making it a versatile intermediate for the synthesis of diverse compound libraries.
Table 1: Physicochemical Properties of 2-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
| Property | Value | Source |
| CAS Number | 847801-92-7 | [1] |
| Molecular Formula | C₈H₅ClN₂O | [1] |
| Molecular Weight | 180.59 g/mol | [1] |
| Appearance | Off-white to yellow or brown solid | Vendor Information |
| Melting Point | >250 °C | Vendor Information |
| Solubility | Soluble in polar organic solvents such as DMSO and DMF. | General knowledge |
| SMILES | O=Cc1c[nH]c2cc(Cl)ccn12 | Inferred from structure |
| InChI Key | InChIKey=MMBBXYKIDWFQOP-UHFFFAOYSA-N | [2] |
Synthesis and Mechanistic Considerations
The primary and most efficient method for the synthesis of 2-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde is the Vilsmeier-Haack formylation of a suitable 2-chloro-1H-pyrrolo[2,3-c]pyridine precursor. This reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.
The Vilsmeier-Haack Reaction: A Mechanistic Overview
The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. The reaction proceeds through the formation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent), which then undergoes an electrophilic aromatic substitution with the electron-rich pyrrole ring of the 6-azaindole scaffold. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde.
Caption: Vilsmeier-Haack formylation workflow.
Experimental Protocol: Synthesis of 2-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
The following is a representative, detailed protocol for the synthesis of the title compound, adapted from general procedures for the Vilsmeier-Haack formylation of related heterocycles.
Materials:
-
2-chloro-1H-pyrrolo[2,3-c]pyridine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (5 equivalents) and anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Vilsmeier Reagent Formation: Cool the solution to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature remains below 10 °C. Stir the resulting mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Addition of Precursor: Dissolve 2-chloro-1H-pyrrolo[2,3-c]pyridine (1 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the Vilsmeier reagent solution at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40-45 °C). Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is basic (pH ~8-9).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 2-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde as a solid.
Spectroscopic Characterization
The structural identity of 2-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde can be confirmed by a combination of spectroscopic techniques.
Table 2: Representative Spectroscopic Data
| Technique | Data |
| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (singlet, ~10.0 ppm), the pyrrole proton (singlet, ~8.0-8.5 ppm), and the pyridine protons (doublets, in the aromatic region). The NH proton will likely appear as a broad singlet. |
| ¹³C NMR | The carbon NMR spectrum will display a downfield signal for the aldehyde carbonyl carbon (~185 ppm), along with signals for the aromatic carbons of the pyrrolo[2,3-c]pyridine core. |
| Mass Spec. | Electrospray ionization mass spectrometry (ESI-MS) should show a prominent ion corresponding to [M+H]⁺ at m/z 181.0, consistent with the molecular formula C₈H₅ClN₂O. The characteristic isotopic pattern for a chlorine-containing compound should also be observed. |
| IR | The infrared spectrum will exhibit a strong absorption band for the aldehyde carbonyl stretch (νC=O) around 1650-1680 cm⁻¹ and a broad N-H stretching band in the region of 3100-3300 cm⁻¹. |
Reactivity and Applications in Drug Discovery
The chemical utility of 2-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde lies in the differential reactivity of its chloro and formyl functionalities. This allows for selective and sequential modifications, making it a valuable scaffold for the synthesis of complex molecules.
Key Chemical Transformations
-
Reactions of the Aldehyde Group: The formyl group can undergo a wide range of classical aldehyde reactions, including:
-
Reductive amination: To introduce substituted aminomethyl groups.
-
Wittig and Horner-Wadsworth-Emmons reactions: To form carbon-carbon double bonds.
-
Condensation reactions: With active methylene compounds to build more complex heterocyclic systems.
-
Oxidation: To the corresponding carboxylic acid.
-
Reduction: To the alcohol.
-
-
Reactions of the Chloro Group: The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr), particularly with activation from the fused pyrrole ring. It can be displaced by various nucleophiles, such as:
-
Amines
-
Thiols
-
Alcohols
-
Organometallic reagents (via cross-coupling reactions like Suzuki, Buchwald-Hartwig, etc.)
-
Sources
Initial Biological Screening of 2-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde: A Technical Guide
Introduction: Unveiling the Potential of a Privileged Scaffold
The pyrrolo[2,3-c]pyridine, or 6-azaindole, core is a recognized "privileged scaffold" in medicinal chemistry. Its structural resemblance to purines and indoles allows it to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities. Derivatives of this heterocyclic system have been extensively investigated and developed as potent therapeutic agents, particularly as kinase inhibitors for the treatment of cancer.[1][2] The presence of nitrogen atoms in the bicyclic structure enhances the potential for hydrogen bonding within the ATP-binding sites of kinases.[3]
This guide outlines a comprehensive and logical strategy for the initial biological screening of a novel derivative, 2-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde . The presence of the chloro and carbaldehyde substituents on this scaffold suggests the potential for unique biological activities and provides opportunities for further chemical modification. This initial screening cascade is designed to efficiently assess its cytotoxic, antimicrobial, and kinase inhibitory potential, thereby providing a foundational dataset to guide subsequent drug discovery efforts.
Section 1: Foundational Cytotoxicity Assessment
A critical first step in evaluating any new chemical entity is to determine its inherent cytotoxicity.[2] This provides a baseline understanding of the compound's effect on cell viability and helps to identify a concentration range for subsequent, more specific assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4][5]
Rationale for Cell Line Selection
For a primary screen, a diverse panel of human cancer cell lines representing different tumor types is recommended to identify potential tissue-specific effects.[6][7] The selected cell lines should be well-characterized and commonly used in cancer research to ensure reproducibility and comparability of data.
-
MCF-7 (Breast Adenocarcinoma): Represents hormone-dependent breast cancer.
-
A549 (Lung Carcinoma): A common model for non-small cell lung cancer.
-
HCT116 (Colorectal Carcinoma): A well-characterized colon cancer cell line.
-
HEK293 (Human Embryonic Kidney): Often used as a non-cancerous control to assess general cytotoxicity, although it is an immortalized cell line.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate the selected cell lines in 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells per well) and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Prepare a stock solution of 2-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde in DMSO. Perform serial dilutions to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the respective wells and include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[9]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.[10][11][12]
Data Presentation: Cytotoxicity Profile
| Cell Line | Tissue of Origin | IC₅₀ (µM) of Test Compound | IC₅₀ (µM) of Doxorubicin (Control) |
| MCF-7 | Breast Adenocarcinoma | [Insert Value] | [Insert Value] |
| A549 | Lung Carcinoma | [Insert Value] | [Insert Value] |
| HCT116 | Colorectal Carcinoma | [Insert Value] | [Insert Value] |
| HEK293 | Embryonic Kidney | [Insert Value] | [Insert Value] |
Section 2: Broad-Spectrum Antimicrobial Screening
The pyrrolopyridine scaffold is also known to be a component of some compounds with antimicrobial properties. Therefore, a primary screen against a panel of clinically relevant bacteria and fungi is a logical step to explore this potential therapeutic avenue. The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14][15][16]
Rationale for Microbial Strain Selection
The selected microbial panel should include representative Gram-positive and Gram-negative bacteria, as well as a common fungal species, to provide a broad overview of the compound's antimicrobial spectrum.[17][18][19]
-
Staphylococcus aureus (ATCC 29213): A Gram-positive bacterium and a common cause of skin and soft tissue infections.
-
Escherichia coli (ATCC 25922): A Gram-negative bacterium frequently associated with urinary tract and gastrointestinal infections.
-
Pseudomonas aeruginosa (ATCC 27853): An opportunistic Gram-negative bacterium known for its resistance to many antibiotics.
-
Candida albicans (ATCC 90028): A common pathogenic yeast.
Experimental Protocol: Broth Microdilution Assay
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO and perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.[20][21]
-
Inoculum Preparation: Prepare a standardized inoculum of each microbial strain adjusted to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for Candida albicans.[22]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13][14][15][16]
Data Presentation: Antimicrobial Activity Profile
| Microbial Strain | Type | MIC (µg/mL) of Test Compound | MIC (µg/mL) of Control Antibiotic |
| Staphylococcus aureus | Gram-positive | [Insert Value] | [Insert Value - e.g., Vancomycin] |
| Escherichia coli | Gram-negative | [Insert Value] | [Insert Value - e.g., Ciprofloxacin] |
| Pseudomonas aeruginosa | Gram-negative | [Insert Value] | [Insert Value - e.g., Ciprofloxacin] |
| Candida albicans | Fungus | [Insert Value] | [Insert Value - e.g., Fluconazole] |
Section 3: Targeted Kinase Inhibitory Screening
The 6-azaindole scaffold is a well-established pharmacophore for kinase inhibitors.[2][3][23][24] Kinases play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival, making them attractive targets for cancer therapy.[25][26][27][28] The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, providing a sensitive and high-throughput method for screening kinase inhibitors.[29][30]
Rationale for Kinase Target Selection
For an initial screen, a small panel of representative kinases from different families can provide insights into the compound's potential selectivity.
-
EGFR (Epidermal Growth Factor Receptor): A receptor tyrosine kinase frequently overexpressed in various cancers.
-
CDK2 (Cyclin-Dependent Kinase 2): A serine/threonine kinase involved in cell cycle regulation.[31]
-
SRC (Proto-oncogene tyrosine-protein kinase Src): A non-receptor tyrosine kinase implicated in cancer cell proliferation and metastasis.
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Reaction Setup: In a 384-well plate, combine the kinase, substrate, and the test compound at various concentrations in a kinase reaction buffer.
-
Kinase Reaction: Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[32][33]
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[30]
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC₅₀ value for each kinase.
Data Presentation: Kinase Inhibition Profile
| Kinase Target | Kinase Family | IC₅₀ (nM) of Test Compound | IC₅₀ (nM) of Staurosporine (Control) |
| EGFR | Tyrosine Kinase | [Insert Value] | [Insert Value] |
| CDK2 | Serine/Threonine Kinase | [Insert Value] | [Insert Value] |
| SRC | Tyrosine Kinase | [Insert Value] | [Insert Value] |
Section 4: Visualizing the Screening Workflow and a Hypothetical Signaling Pathway
Screening Workflow
Caption: Hypothetical inhibition of the EGFR signaling pathway by the test compound.
Conclusion and Future Directions
This technical guide provides a structured and scientifically grounded approach for the initial biological evaluation of 2-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde. The proposed screening cascade, encompassing cytotoxicity, antimicrobial, and kinase inhibition assays, will generate a crucial preliminary dataset. The results from these assays will enable an informed decision on whether to advance this compound for further investigation. Positive "hits" in any of these screens would warrant more extensive studies, such as secondary screening against a broader panel of cell lines, microbial strains, or kinases, as well as mechanism of action studies and initial in vivo efficacy models. The aldehyde functional group also presents a strategic point for the synthesis of a focused library of derivatives to explore structure-activity relationships and optimize potency and selectivity.
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Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing. Retrieved from [Link]
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CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
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Rakuno Gakuen University. (2025). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]
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ResearchGate. (n.d.). Primary Screening of the isolated fungi against some bacteria. Retrieved from [Link]
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Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]
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ResearchGate. (n.d.). Structural Alerts for Toxicity. Retrieved from [Link]
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Rubin Lab. (2020, July 27). MIC (Broth Microdilution) Testing [Video]. YouTube. Retrieved from [Link]
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Bio-protocol. (n.d.). In vitro ADP-Glo kinase assay. Retrieved from [Link]
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protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
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ResearchGate. (n.d.). How did you choose the cell lines for your experiment? Retrieved from [Link]
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Idexx. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Retrieved from [Link]
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ResearchGate. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. Retrieved from [Link]
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Idexx. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]
- Hughes, T. B., et al. (2023). Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. International Journal of Molecular Sciences, 24(5), 4991.
-
YouTube. (2023, December 16). How to Analyse MTT/MTS Assay Data and IC50 using Excel [Video]. YouTube. Retrieved from [Link]
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Synthego. (2025). Cancer Cell Lines and How CRISPR is Transforming Cancer Research. Retrieved from [Link]
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Cleveland Clinic. (2023). Tyrosine Kinase inhibitors (TKIs): Uses & Side Effects. Retrieved from [Link]
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Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Retrieved from [Link]
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Cancer Research UK. (n.d.). Cancer growth blockers | Targeted cancer drugs. Retrieved from [Link]
- Schröder, M., et al. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR Protocols, 2(3), 100702.
-
ResearchGate. (n.d.). Microbiology Guide to Interpreting Minimum Inhibitory Concentration (MIC). Retrieved from [Link]
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Microbe Online. (2013). Broth Dilution Method for MIC Determination. Retrieved from [Link]
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Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. Retrieved from [Link]
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Horizon Discovery. (n.d.). 5 tips for choosing the right cell line for your experiment. Retrieved from [Link]
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ResearchGate. (n.d.). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. Retrieved from [Link]
- Fothergill, A. W. (2012). SUSCEPTIBILITY TEST FOR FUNGI: CLINICAL AND LABORATORIAL CORRELATIONS IN MEDICAL MYCOLOGY. Journal of Medical Microbiology, 61(Pt 10), 1335-1344.
-
ResearchGate. (n.d.). How can I calculate IC50 for a cytotoxic substance? Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling Reactions with Chlorinated Heterocycles
Welcome to the technical support center for Suzuki-Miyaura coupling reactions. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling chlorinated heterocycles. The following guides and frequently asked questions (FAQs) are based on established scientific principles and field-proven insights to help you troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
This section addresses common initial queries and provides rapid, actionable advice for setting up and refining your Suzuki coupling reactions involving chlorinated heterocycles.
1. Why is my Suzuki coupling with a chlorinated heterocycle failing or giving low yield?
Several factors can contribute to poor performance. Chlorinated heterocycles are often challenging substrates due to the stronger C-Cl bond compared to C-Br or C-I bonds, making oxidative addition the rate-limiting step. Key areas to investigate include:
-
Catalyst System: The choice of palladium precursor and, critically, the ligand is paramount. Electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) are often required to facilitate the oxidative addition of the C-Cl bond.[1][2] Standard catalysts like Pd(PPh₃)₄ may be ineffective.
-
Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[3][4] The strength and solubility of the base can significantly impact the reaction rate and yield. A base that is too weak may not facilitate transmetalation efficiently, while an overly strong base can lead to side reactions.
-
Solvent Choice: The solvent system must solubilize the reactants and the catalyst complex. For many Suzuki couplings, a mixture of an organic solvent (like dioxane, THF, or toluene) and water is used to dissolve both the organic and inorganic reagents.[5][6]
-
Reaction Temperature: Higher temperatures are often necessary to overcome the activation energy for the oxidative addition of the C-Cl bond. However, excessive heat can lead to catalyst decomposition or side reactions.
-
Purity of Reagents: Water content in solvents and the purity of the boronic acid and chlorinated heterocycle can significantly affect the reaction outcome. Boronic acids, in particular, can be prone to decomposition.
2. Which palladium catalyst and ligand combination is best for my specific chlorinated heterocycle?
There is no single "best" catalyst system, as the optimal choice depends on the electronic and steric properties of your specific substrate. However, general guidelines exist:
-
Electron-Rich, Bulky Phosphine Ligands: These are often the first choice for challenging couplings. Ligands like SPhos, XPhos, and RuPhos have demonstrated broad applicability and high activity for the coupling of heteroaryl chlorides.[7] These ligands stabilize the active Pd(0) species and promote the difficult oxidative addition step.[1]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong electron donors and can be more stable than some phosphine ligands, making them excellent candidates for coupling unactivated aryl chlorides.[1][3]
-
Buchwald Precatalysts: Third-generation (G3) Buchwald precatalysts are often highly effective as they readily form the active monoligated Pd(0) species in solution.[8]
-
Ligand Screening: For a novel or particularly challenging substrate, a ligand screening is often the most effective approach to identify the optimal catalyst system.
3. How do I select the appropriate base and solvent for my reaction?
The choice of base and solvent is interdependent and critical for success.
-
Bases:
-
Potassium Phosphate (K₃PO₄): A strong base that is often effective for difficult couplings, including those with sterically hindered substrates.[7]
-
Potassium Carbonate (K₂CO₃) and Sodium Carbonate (Na₂CO₃): Milder bases that are commonly used and effective for a wide range of substrates.[5][6]
-
Cesium Carbonate (Cs₂CO₃): A stronger and more soluble carbonate base that can sometimes improve yields when other carbonates fail.
-
Potassium tert-Butoxide (KOtBu): A very strong base that should be used with caution as it can promote side reactions, but can be effective in some cases.
-
-
Solvents:
-
Aqueous Mixtures: Dioxane/water, THF/water, and toluene/water are common solvent systems that effectively dissolve both the organic substrates and the inorganic base.[5][6]
-
Anhydrous Conditions: For substrates that are sensitive to water or where protodeboronation is a significant side reaction, anhydrous conditions with a soluble base like potassium trimethylsilanolate (TMSOK) may be necessary.[8] The addition of trimethyl borate under these conditions can enhance reaction rates.[8]
-
The choice of solvent can also influence the selectivity of the reaction when multiple reactive sites are present on the heterocycle.[5]
In-Depth Troubleshooting Guide
This guide provides a structured approach to resolving persistent issues in your Suzuki coupling reactions with chlorinated heterocycles.
Problem 1: Low or No Conversion of Starting Material
If you observe a significant amount of unreacted starting material, consider the following potential causes and solutions.
Potential Cause & Solution Workflow
Caption: Troubleshooting workflow for low or no conversion.
Causality Explained:
-
Catalyst Inactivity: The oxidative addition of a palladium(0) species to the carbon-chlorine bond is often the slowest step in the catalytic cycle for chlorinated heterocycles.[6][9] Electron-rich and sterically demanding ligands, such as dialkylbiaryl phosphines, are essential to increase the electron density on the palladium center, which facilitates its insertion into the C-Cl bond.[1] If the ligand is not sufficiently electron-donating or is too small, the catalyst may not be active enough to initiate the cycle.
-
Ineffective Base: The transmetalation step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[3][4] If the base is too weak or is not soluble in the reaction medium, the concentration of the active boronate will be low, stalling the catalytic cycle.
Problem 2: Formation of Significant Side Products
The appearance of undesired products can complicate purification and reduce the yield of the desired compound.
Common Side Products and Their Mitigation
| Side Product | Potential Cause | Recommended Solution |
| Homocoupling of Boronic Acid | - Oxygen contamination leading to oxidative coupling.- High reaction temperature. | - Thoroughly degas the reaction mixture (e.g., with argon or nitrogen).- Lower the reaction temperature if possible.- Use a slight excess of the boronic acid (1.1-1.2 equivalents). |
| Protodeboronation | - Presence of excess water or acidic protons.- Prolonged reaction times at high temperatures. | - Use anhydrous solvents and reagents if the problem persists.- Consider using boronate esters (e.g., pinacol esters), which are often more stable.[7]- Minimize reaction time. |
| Dehalogenation of Heterocycle | - Presence of a hydride source.- Certain catalyst/ligand combinations. | - Ensure solvents are free of potential hydride donors.- Screen different ligands; some are more prone to promoting dehalogenation. |
| Reaction at an Undesired Site (for poly-chlorinated heterocyles) | - Intrinsic electronic and steric properties of the heterocycle.- Catalyst/ligand system influencing regioselectivity. | - The site of coupling is influenced by the electrophilicity of the carbon center.[5][6]- Altering the ligand can change the regioselectivity; for example, electron-deficient bidentate ligands might favor one position, while electron-rich monodentate ligands favor another.[5]- A change in solvent can also sometimes switch the site of coupling.[5] |
Problem 3: Poor Reproducibility
Inconsistent results from batch to batch are often due to subtle variations in reaction setup and reagent quality.
Self-Validating Protocol for Reproducibility
-
Reagent Qualification:
-
Always use boronic acids from a reliable source or freshly prepare and purify them. Assess purity by NMR or melting point.
-
Use anhydrous, high-purity solvents. Consider passing them through a drying column (e.g., alumina) before use.
-
Use fresh, high-quality catalyst and ligands. Store air- and moisture-sensitive reagents in a glovebox or desiccator.
-
-
Inert Atmosphere:
-
Strictly maintain an inert atmosphere (argon or nitrogen) throughout the reaction setup and duration. Oxygen can deactivate the palladium catalyst.
-
-
Consistent Reaction Setup:
-
Use consistent stirring rates to ensure proper mixing, especially in heterogeneous mixtures.
-
Ensure accurate temperature control. Use a temperature probe in the reaction block or oil bath.
-
-
Degassing Procedure:
-
Standardize your degassing method. A common and effective method is to bubble argon through the solvent for 15-30 minutes before adding the catalyst and reagents.
-
By implementing these stringent controls, you can minimize variability and achieve more reproducible outcomes.
The Suzuki Coupling Catalytic Cycle
Understanding the mechanism is key to rational troubleshooting.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Navigating the Synthesis of 2-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde: A Technical Support Guide for Scale-Up
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the synthesis of 2-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde, a key intermediate in the development of various pharmaceutical compounds. As Senior Application Scientists with extensive field experience, we offer a comprehensive resource that goes beyond a simple protocol, delving into the nuances of reaction mechanisms, troubleshooting common issues, and providing practical advice for scaling up this synthesis from the lab bench to pilot plant production.
I. Synthetic Overview: The Vilsmeier-Haack Approach
The most common and efficient method for the synthesis of 2-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde is the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring, in this case, the 1H-pyrrolo[2,3-c]pyridine (7-azaindole) core.[1][2] The reaction proceeds via the formation of a Vilsmeier reagent, a chloroiminium salt, from a substituted amide (typically N,N-dimethylformamide, DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[3][4]
The Vilsmeier reagent then acts as an electrophile, attacking the electron-rich pyrrole ring of the 7-azaindole, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate yields the desired aldehyde product.[1]
II. Detailed Experimental Protocol
This protocol outlines a robust procedure for the synthesis of 2-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde, with considerations for scalability.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |
| 1H-pyrrolo[2,3-c]pyridine (7-azaindole) | 118.14 | - | >98% |
| Phosphorus oxychloride (POCl₃) | 153.33 | 1.645 | >99% |
| N,N-Dimethylformamide (DMF) | 73.09 | 0.944 | Anhydrous, >99.8% |
| Dichloromethane (DCM) | 84.93 | 1.326 | Anhydrous, >99.8% |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | - | Saturated aqueous solution |
| Brine | - | - | Saturated aqueous solution |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | Granular |
Step-by-Step Procedure:
-
Vilsmeier Reagent Formation: In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (3.0 eq). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The formation of the Vilsmeier reagent is exothermic, and careful temperature control is crucial to prevent side reactions.[5] Stir the resulting mixture at 0 °C for 30 minutes.
-
Reaction with 7-Azaindole: Dissolve 1H-pyrrolo[2,3-c]pyridine (1.0 eq) in anhydrous dichloromethane. Slowly add this solution to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-45 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up and Quenching: Cool the reaction mixture to 0 °C. In a separate, larger vessel, prepare a vigorously stirred mixture of crushed ice and a saturated aqueous solution of sodium bicarbonate. Slowly and carefully pour the reaction mixture into the ice/bicarbonate slurry. This quenching step is highly exothermic and should be performed with extreme caution in a well-ventilated fume hood. The pH of the aqueous layer should be basic (pH > 8) to ensure complete hydrolysis of the intermediate and neutralization of acids.
-
Extraction and Isolation: Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x volume). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. The crude 2-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.[3]
Visual Workflow:
Caption: Experimental workflow for the synthesis of 2-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde.
III. Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis and scale-up of 2-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde.
Q1: The reaction is sluggish or does not go to completion. What are the potential causes?
-
Moisture Contamination: The Vilsmeier reagent is extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
-
Reagent Quality: The purity of phosphorus oxychloride and DMF is critical. Use freshly opened or distilled reagents. Old DMF can contain dimethylamine, which can lead to side reactions.
-
Insufficient Temperature: While the initial formation of the Vilsmeier reagent requires cooling, the subsequent reaction with 7-azaindole may require gentle heating to proceed at a reasonable rate. After the initial addition at 0 °C, allowing the reaction to warm to room temperature and then heating to 40-45 °C is often necessary.
Q2: I am observing the formation of a dark, tarry substance in my reaction mixture. What is happening and how can I prevent it?
-
Poor Temperature Control: The Vilsmeier-Haack reaction is exothermic. Runaway temperatures can lead to polymerization and degradation of the starting material and product.[5]
-
Solution: Maintain strict temperature control, especially during the addition of POCl₃ and the 7-azaindole solution. For larger scale reactions, consider using a jacketed reactor with a chiller.
-
-
Substrate Sensitivity: 7-azaindole and its derivatives can be sensitive to strongly acidic conditions at elevated temperatures.
-
Solution: Maintain the lowest effective reaction temperature and minimize the reaction time. Prompt and efficient work-up is crucial.
-
Q3: My yield is significantly lower upon scaling up the reaction. What factors should I investigate?
-
Inefficient Mixing: Inadequate agitation in larger reactors can lead to localized "hot spots" and poor mass transfer, resulting in incomplete reaction and increased side products.
-
Solution: Ensure the stirring is efficient for the scale of the reaction. Use an overhead stirrer for larger volumes.
-
-
Heat Transfer Issues: The surface-area-to-volume ratio decreases as the scale increases, making heat dissipation more challenging.
-
Work-up and Extraction Inefficiencies: On a larger scale, extractions can be less efficient.
-
Solution: Perform multiple extractions with a sufficient volume of solvent. Ensure thorough mixing during the washing steps.
-
Q4: I am having difficulty purifying the final product. What are some common impurities and how can I remove them?
-
Unreacted Starting Material: If the reaction did not go to completion, unreacted 7-azaindole may be present.
-
Solution: Optimize the reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. Recrystallization is often effective at removing small amounts of starting material.
-
-
Over-formylation or Side-products: While the 3-position is the most reactive, trace amounts of diformylated or other isomeric products may form.
-
Solution: Careful control of stoichiometry and temperature can minimize the formation of these byproducts. Column chromatography may be necessary for high-purity material.
-
-
Residual Phosphorus Compounds: Incomplete quenching or neutralization can leave phosphorus-containing impurities.
-
Solution: Ensure a thorough aqueous work-up with a basic quench. Washing the combined organic layers with water can help remove residual inorganic salts.
-
IV. Scale-Up Considerations
Scaling up the synthesis of 2-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde requires careful attention to several key parameters to ensure safety, efficiency, and consistent product quality.
Key Parameter Control for Scale-Up:
| Parameter | Laboratory Scale (1-10 g) | Pilot Scale (1-10 kg) | Rationale & Key Considerations |
| Reagent Stoichiometry | POCl₃: 1.1-1.5 eq; DMF: 3-5 eq | POCl₃: 1.1-1.2 eq; DMF: 2.5-3 eq | On a larger scale, minimizing excess reagents is crucial for safety, cost-effectiveness, and easier work-up. |
| Temperature Control | Ice bath (0 °C), heating mantle | Jacketed reactor with chiller/heater | Precise temperature control is critical to manage the exotherm of Vilsmeier reagent formation and prevent side reactions. A thermal hazard study is recommended before scaling up.[6][7] |
| Addition Rate | Manual dropwise addition | Controlled addition via pump | Slow and controlled addition of POCl₃ and the 7-azaindole solution is essential to manage the reaction exotherm and maintain a safe operating temperature. |
| Mixing | Magnetic stirrer | Overhead mechanical stirrer | Efficient mixing is vital for maintaining homogeneity and preventing localized temperature gradients, especially in larger vessels. |
| Work-up/Quench | Pouring into ice/bicarbonate | Reverse addition of reaction mixture to a large volume of ice/bicarbonate solution | The quench is highly exothermic and must be carefully controlled on a large scale to prevent dangerous pressure build-up and splashing. Reverse addition provides better heat dissipation. |
Process Safety:
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. It is toxic if inhaled or swallowed and causes severe skin burns and eye damage.[8][9] Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.
-
N,N-Dimethylformamide (DMF): A flammable liquid that is harmful if inhaled or in contact with skin. It is a suspected teratogen.[6] Use in a well-ventilated area and avoid breathing vapors.
-
Exothermic Reaction: The formation of the Vilsmeier reagent is highly exothermic. Proper cooling and controlled addition of reagents are essential to prevent a runaway reaction.
V. Mechanistic Insights
A deeper understanding of the reaction mechanism can aid in troubleshooting and optimization.
Caption: Simplified mechanism of the Vilsmeier-Haack reaction on 7-azaindole.
The key to a successful Vilsmeier-Haack reaction is the efficient formation of the electrophilic Vilsmeier reagent and its subsequent regioselective reaction with the 7-azaindole. The electron-donating nature of the pyrrole nitrogen directs the formylation to the C3 position.
By understanding the principles outlined in this guide, researchers and drug development professionals can confidently and safely scale up the synthesis of 2-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde, a crucial building block for innovative therapeutics.
VI. References
-
Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
-
Sigma-Aldrich. Safety Data Sheet for N,N-Dimethylformamide.
-
Gemoets, H. P. L., et al. (2012). Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier–Haack Formylation of Electron-Rich Arenes. Organic Process Research & Development, 16(4), 641-647.
-
Kulesza, A., et al. (2008). Scale-Up of a Vilsmeier Formylation Reaction: Use of HEL Auto-MATE and Simulation Techniques for Rapid and Safe Transfer to Pilot Plant from Laboratory. Organic Process Research & Development, 12(4), 657-663.
-
Potopnyk, M. A., et al. (2017). Synthesis of ethyl-1-aryl-5-methyl-4-[1-(phenylhydrazinylidene)ethyl]-1H-pyrazole-3-carbaldehydes from ethyl(E)-5-methyl-1-aryl-4-(1-(2-phenylhydrazono)ethyl)-1H-pyrazole-3-carboxylate using Vilsmeier-Haack reagent. RSC Advances, 7(83), 52899-52909.
-
Kordubailo, M. V., & Tolmachev, A. A. (2021). Optimization and Scaling up of the Azaindole Derivatives Synthesis. Organic and Pharmaceutical Chemistry Journal, 19(4), 40-47.
-
BenchChem. Temperature control in the Vilsmeier-Haack reaction of furan derivatives.
-
BenchChem. Technical Support Center: Vilsmeier-Haack Reaction Workup.
-
Sigma-Aldrich. Safety Data Sheet for Phosphorus oxychloride.
-
Loba Chemie. PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS.
Sources
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Catalyst Selection for Cross-Coupling of 2-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Welcome to the technical support guide for navigating the complexities of cross-coupling reactions with 2-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development professionals who are utilizing this versatile but challenging heterocyclic building block. Here, we move beyond simple protocols to explain the underlying principles of catalyst selection and reaction optimization, providing you with the tools to troubleshoot and succeed in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: Why is 2-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde considered a "challenging" substrate for cross-coupling?
A1: This substrate presents a confluence of structural features that demand a highly specialized and robust catalytic system:
-
Electron-Deficient Heterocycle: The pyridine ring is inherently electron-deficient, which alters the electronic properties of the entire fused system. This can impact the kinetics of key steps in the catalytic cycle, particularly the initial oxidative addition of the C-Cl bond to the palladium center.
-
Catalyst Inhibition by Heteroatoms: The presence of multiple nitrogen atoms (N1-H of the pyrrole and N7 of the pyridine) creates potential coordination sites for the palladium catalyst. This can lead to the formation of off-cycle, inactive catalyst species, effectively poisoning the reaction.[1][2]
-
Inert C-Cl Bond: The carbon-chlorine bond is significantly less reactive towards oxidative addition than its bromide or iodide counterparts, requiring more potent catalytic systems to achieve activation.[3]
-
Reactive Aldehyde Group: The carbaldehyde at the C3 position is sensitive to certain nucleophiles and strong bases, which can lead to undesired side reactions or product degradation under harsh conditions.[4][5]
-
Acidic N-H Proton: The pyrrolic N-H is acidic and can be deprotonated by the strong bases often used in cross-coupling, potentially leading to N-arylation or other side reactions.[2][6]
Q2: Which types of cross-coupling reactions are most commonly performed on this scaffold?
A2: The two most prevalent and synthetically valuable transformations for this substrate are:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, coupling with boronic acids or their derivatives is the most widely used method. It offers broad functional group tolerance and generally uses milder bases compared to other C-C coupling reactions.[7][8]
-
Buchwald-Hartwig Amination: For the synthesis of carbon-nitrogen bonds, this reaction is the state-of-the-art method for coupling with a vast array of primary and secondary amines.[9][10]
Q3: What is the best starting point for catalyst selection? Should I generate the catalyst in situ or use a pre-catalyst?
A3: For challenging substrates like this, using a well-defined palladium pre-catalyst is strongly recommended.
-
In situ generation (e.g., mixing Pd(OAc)₂ or Pd₂(dba)₃ with a separate ligand) can be effective but is often less reproducible. The exact nature of the active Pd(0) species can be ambiguous, and the pre-activation step can be inefficient, leaving residual palladium salts that may hinder the reaction.
-
Palladium Pre-catalysts , particularly the Buchwald G2, G3, and G4 systems (e.g., XPhos Pd G2), are air- and moisture-stable complexes that rapidly and quantitatively generate a consistent, monoligated L-Pd(0) active species upon exposure to a base.[11] This ensures a high concentration of the active catalyst from the outset, which is critical for overcoming the high activation barrier of the C-Cl bond and minimizing catalyst inhibition.[12][13] A study on the closely related 7-chloro-1H-pyrrolo[2,3-c]pyridine demonstrated the high efficiency of the XPhos-PdG2 system.[13]
Troubleshooting Guide: Experimental Issues & Solutions
Problem 1: My reaction shows low or no conversion of the starting material.
-
Potential Cause A: Inefficient Oxidative Addition
-
The "Why": The C-Cl bond is strong. The oxidative addition of this bond to the Pd(0) center is often the rate-limiting step of the entire catalytic cycle.[14] If your catalyst system is not active enough, the reaction will not initiate.
-
The Solution:
-
Switch to a More Electron-Rich and Bulky Ligand: The development of sterically hindered dialkylbiarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) was a breakthrough for activating aryl chlorides.[7][14] These ligands form highly active, low-coordinate L-Pd(0) species that readily undergo oxidative addition.
-
Increase Temperature: Oxidative addition is kinetically sensitive to temperature. Increasing the reaction temperature (e.g., from 80 °C to 110 °C) can often overcome the activation barrier. Always monitor for potential degradation of starting materials or products at higher temperatures.
-
Use a Pre-catalyst: As mentioned in the FAQ, a pre-catalyst like XPhos Pd G2 ensures the efficient formation of the active Pd(0) species required for this challenging step.[13][15]
-
-
-
Potential Cause B: Catalyst Deactivation
-
The "Why": The nitrogen atoms in your azaindole substrate can chelate with the palladium center, forming stable, catalytically inactive complexes.[1][11] This is especially problematic if the concentration of the active, monoligated Pd(0) species is low.
-
The Solution:
-
Employ Bulky Ligands: The steric bulk of ligands like XPhos physically prevents the formation of bis-ligated palladium species and disfavors chelation with the substrate, thereby promoting the desired catalytic cycle.
-
Ensure an Inert Atmosphere: While not strictly a deactivation pathway by the substrate, oxygen can oxidize the active Pd(0) to inactive Pd(II), killing the catalyst. Always ensure your reaction vessel is thoroughly purged of air and run under an inert atmosphere like nitrogen or argon.[5]
-
-
Problem 2: I'm observing significant side products, such as dehalogenation or homocoupling.
-
Potential Cause A: Protodehalogenation (Dehalogenation)
-
The "Why": This occurs when the aryl halide is reduced, replacing the chlorine with a hydrogen atom. It can be caused by trace amounts of water or other protic sources in the presence of a strong base and the palladium catalyst.
-
The Solution:
-
Use Anhydrous Conditions: Ensure your solvent is rigorously dried and use reagents that are anhydrous.
-
Select the Base Carefully: For Suzuki couplings, switching from a hydroxide base to a carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) can reduce the incidence of this side reaction.
-
-
-
Potential Cause B: Homocoupling of the Boronic Acid (Suzuki Coupling)
-
The "Why": This side reaction, which forms a biaryl from two molecules of your boronic acid, is almost always caused by the presence of oxygen in the reaction mixture.
-
The Solution:
-
Rigorous Degassing: Degas your solvent thoroughly before use. Common methods include freeze-pump-thaw cycles (most effective) or sparging with argon or nitrogen for 20-30 minutes.
-
Maintain Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas throughout the entire setup and reaction time.[5]
-
-
-
Potential Cause C: Aldehyde-Related Side Reactions
-
The "Why": Strong bases, particularly alkoxides like sodium tert-butoxide (NaOt-Bu) used in Buchwald-Hartwig aminations, can potentially react with the aldehyde functionality.
-
The Solution:
-
Use a Weaker Base: If possible, screen weaker bases. For Buchwald-Hartwig reactions, a switch to a carbonate base like Cs₂CO₃ might be feasible, though it often requires higher temperatures or more active catalyst systems. For some azaindole systems, LiHMDS has been shown to be a highly effective base.[11]
-
Lower the Reaction Temperature: If a strong base is required, running the reaction at the lowest possible temperature that still affords a reasonable reaction rate can minimize side reactions.
-
-
Catalyst System Selection Guide
The following table provides validated starting points for catalyst and condition selection for the two most common cross-coupling reactions. Optimization will likely be required for your specific coupling partner.
| Reaction Type | Palladium Source | Recommended Ligand | Recommended Base | Typical Solvent System | Key Considerations |
| Suzuki-Miyaura (C-C Coupling) | XPhos Pd G2/G3 | (Integral to pre-catalyst) | K₃PO₄ or Cs₂CO₃ | 1,4-Dioxane/H₂O (e.g., 10:1) or t-BuOH/H₂O | Ensure boronic acid/ester is high purity. Degassing is critical.[7][13] |
| Buchwald-Hartwig (C-N Coupling) | BrettPhos Pd G3 | (Integral to pre-catalyst) | LiHMDS or NaOt-Bu | THF or Toluene | LiHMDS in THF is often optimal for azaindoles.[11] Use anhydrous solvents. |
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. The success of your experiment depends on the smooth operation of each step in this cycle.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
If you encounter a failed or low-yielding reaction, follow this logical decision-making process to identify and solve the issue.
Caption: Decision tree for troubleshooting common cross-coupling reaction failures.
Exemplary Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 2-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde with a generic arylboronic acid.
Materials:
-
2-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
XPhos Pd G2 (0.01 - 0.05 equiv, 1-5 mol%)
-
Potassium Phosphate (K₃PO₄), tribasic, anhydrous (2.0 - 3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add 2-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde, the arylboronic acid, and K₃PO₄.
-
Rationale: Adding the solid reagents first under ambient conditions is convenient. Flame-drying the glassware ensures the removal of adsorbed water.
-
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[5]
-
Rationale: This is the most critical step to prevent catalyst oxidation and homocoupling side reactions.
-
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the XPhos Pd G2 pre-catalyst.
-
Rationale: Adding the catalyst under a positive flow of inert gas minimizes its exposure to air.
-
-
Solvent Addition: Add anhydrous 1,4-dioxane followed by degassed water via syringe. The solvent ratio is typically between 5:1 and 10:1 (organic:aqueous).
-
Rationale: The mixed solvent system is necessary to dissolve both the organic substrate and the inorganic base. Degassing the water beforehand is crucial.
-
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block (typically 90-110 °C) and stir vigorously.
-
Rationale: Vigorous stirring is essential for ensuring proper mixing in the biphasic system, which facilitates the transfer of reagents between phases and promotes an efficient reaction.
-
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS until the consumption of the starting material is complete.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired product.
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Validation of 2-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde Derivatives
Introduction: The Strategic Importance of the 6-Azaindole Scaffold
In the landscape of modern drug discovery, the 1H-pyrrolo[2,3-c]pyridine, or 6-azaindole, scaffold is a privileged structure. Its unique arrangement of hydrogen bond donors and acceptors, combined with its bioisosteric relationship to indole, has made it a cornerstone in the design of potent kinase inhibitors, antivirals, and other therapeutic agents. The introduction of a chlorine atom at the 2-position and a highly reactive carbaldehyde group at the 3-position transforms the core scaffold into a versatile synthetic intermediate. This specific functionalization, however, introduces significant challenges in structural verification. Ambiguity in the substitution pattern, particularly due to potential isomeric byproducts from synthesis, can derail a research program, leading to wasted resources and misinterpreted biological data.
This guide provides a comprehensive framework for the unambiguous structural validation of 2-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde derivatives. We will move beyond a simple recitation of techniques to discuss the causality behind experimental choices, presenting a self-validating workflow that ensures the highest degree of confidence in your molecular structure.
The Analytical Gauntlet: A Multi-Technique Approach for Unimpeachable Validation
No single analytical technique can provide absolute structural proof. True confidence is achieved by integrating data from orthogonal methods, where the strengths of one technique compensate for the limitations of another. This integrated workflow ensures that the proposed structure is consistent across different physical states and analytical principles.
Caption: Integrated workflow for structural validation.
Comparative Analysis of Core Validation Techniques
The choice of analytical technique is driven by the specific question being asked. Mass spectrometry confirms elemental composition, NMR spectroscopy maps atomic connectivity, and X-ray crystallography provides the definitive solid-state structure.
| Technique | Primary Question Answered | Strengths | Limitations | Application to Topic |
| High-Resolution Mass Spectrometry (HRMS) | What is the elemental composition? | High sensitivity and accuracy (<5 ppm); provides unambiguous molecular formula. | Provides no information on atom connectivity or isomerism; fragmentation can be complex. | Essential first step to confirm that the product has the correct elemental formula for a chloro-substituted pyrrolopyridine carbaldehyde. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | How are the atoms connected? | Provides detailed information on the chemical environment and connectivity of every 1H and 13C atom; crucial for distinguishing isomers. | Lower sensitivity than MS; requires soluble sample; solid-state NMR is a specialized technique. | The most powerful technique for confirming the correct substitution pattern and distinguishing the target molecule from other azaindole isomers. |
| Single-Crystal X-ray Crystallography | What is the exact 3D arrangement of atoms in space? | Provides an unambiguous, high-resolution 3D structure; considered the "gold standard" for structural proof. | Requires a high-quality single crystal, which can be difficult or impossible to grow; structure is in the solid state, which may differ from solution. | Definitive proof of structure, confirming the positions of the chloro, aldehyde, and other substituents with absolute certainty.[1][2] |
Deep Dive: NMR Spectroscopy for Isomer Differentiation
For fused heterocyclic systems like the 6-azaindole core, one-dimensional (1D) 1H and 13C NMR spectra are rarely sufficient for complete assignment. Two-dimensional (2D) experiments, particularly the Heteronuclear Multiple Bond Correlation (HMBC) experiment, are indispensable. The HMBC experiment detects correlations between protons and carbons that are separated by two or three bonds, providing the key to piecing the molecular puzzle together.
Consider the validation of the parent scaffold, 2-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde. The key is to establish a clear, unbroken chain of correlations that confirms the precise placement of each substituent.
Caption: Expected key HMBC correlations (nJCH) for the title scaffold.
Crucial Correlations for Validation:
-
Aldehyde Proton to C2 and C3: The aldehyde proton (CHO, ~10 ppm) should show a strong correlation to the aldehyde carbon (C=O, ~185 ppm) and the C3 carbon it is attached to (~120-125 ppm). Critically, it should also show a three-bond correlation to the chlorinated C2 carbon (~130-135 ppm). This confirms the C3 position of the aldehyde.
-
H4 Proton to C2, C3a, and C6: The proton at H4 (~7.5-8.0 ppm) is key. It should show a strong three-bond correlation to the C6 carbon (~145-150 ppm) and the C3a bridgehead carbon. A weaker, but often observable, three-bond coupling to the C2 carbon further solidifies the connectivity. The absence of a correlation to C7a helps rule out other isomers.
-
H7 Proton to C3a and C7a: The proton at H7 (~8.5 ppm) will confirm the pyridine ring portion of the scaffold by correlating to the C7a bridgehead carbon and, importantly, across the pyrrole ring to C3a.
Experimental Protocols
Protocol 1: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) is typically used. Run in both positive and negative ion modes to ensure detection.
-
Data Acquisition: Acquire data in full scan mode over a mass range of m/z 50-500. Ensure the mass resolution is set to >60,000.
-
Analysis: Compare the measured accurate mass of the molecular ion ([M+H]+ or [M-H]-) with the theoretical mass calculated for the elemental formula (e.g., C8H5ClN2O). The mass error should be less than 5 ppm. The characteristic isotopic pattern for one chlorine atom (35Cl/37Cl ratio of ~3:1) must be observed.
Protocol 2: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3) in a 5 mm NMR tube. DMSO-d6 is often preferred as it can solubilize a wider range of compounds and the N-H proton is less likely to exchange.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
-
1D Spectra Acquisition:
-
1H NMR: Acquire with a spectral width of ~16 ppm, a relaxation delay of 2 seconds, and 16-32 scans.
-
13C NMR: Acquire using a proton-decoupled pulse sequence (e.g., zgpg30) with a spectral width of ~220 ppm, a relaxation delay of 2 seconds, and 1024 or more scans.
-
-
2D Spectra Acquisition:
-
HSQC (Heteronuclear Single Quantum Coherence): Use a standard pulse program to correlate directly bonded protons and carbons. This helps assign the protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the critical experiment. Optimize the long-range coupling delay (d6) for a nJCH of 8 Hz. This will highlight 2- and 3-bond correlations. Acquire with sufficient scans to achieve good signal-to-noise for weak correlations.
-
-
Data Processing and Analysis: Process all spectra using appropriate software (e.g., Mnova, TopSpin). Use the HSQC to assign protonated carbons, then use the HMBC to piece together the carbon skeleton and confirm the position of quaternary carbons and substituents based on the expected correlations outlined previously.
Conclusion: A Commitment to Rigor
The structural validation of novel chemical entities like 2-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde derivatives is a foundational pillar of scientific integrity in drug development. Relying on a single piece of data is an unacceptable risk. By employing an integrated, multi-technique workflow centered around the decisive power of 2D NMR, researchers can achieve an unimpeachable level of confidence in their molecular architecture. This rigorous approach not only validates the immediate synthetic step but also ensures the integrity of all subsequent biological and medicinal chemistry data, ultimately accelerating the path toward new therapeutic discoveries.
References
-
Zheng, C., et al. (2023). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. ResearchGate. Available at: [Link][3]
-
National Center for Biotechnology Information. (n.d.). 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde. PubChem. Available at: [Link][4]
-
MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. Available at: [Link][5]
-
Makane, V., et al. (2020). Biologically active 4,5‐dihydropyrrolo[1,2‐a]quinoxaline and pyrrolo[1,2‐a]quinoxalin]‐2‐ones and their antituberculosis and anticancer activity. ResearchGate. Available at: [Link][6]
-
National Center for Biotechnology Information. (2021). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. Available at: [Link][7]
-
Kordubailo, M. V., & Tolmachev, A. A. (2025). Optimization and Scaling up of the Azaindole Derivatives Synthesis. ResearchGate. Available at: [Link][8]
-
Michalska, D., et al. (2006). X-ray crystal structure, infrared, Raman and density functional studies of 7-azaindole-3-carboxaldehyde. ResearchGate. Available at: [Link][1]
-
MDPI. (2023). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. MDPI. Available at: [Link][2]
-
National Center for Biotechnology Information. (2016). Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. PubMed Central. Available at: [Link][9]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde | C8H6N2O | CID 5372812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to HPLC Purity Assessment of 2-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Introduction: The Critical Role of Purity in Drug Discovery
In the landscape of modern drug development, heterocyclic scaffolds are paramount. Among these, the pyrrolo[2,3-c]pyridine core, an isomer of 7-azaindole, is a privileged structure found in numerous kinase inhibitors and other therapeutic agents. The title compound, 2-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde, serves as a crucial and versatile intermediate for building these complex molecules. Its reactivity, centered on the chloro- and carbaldehyde moieties, allows for diverse synthetic transformations.
However, the very reactivity that makes this intermediate valuable also presents a challenge. The synthetic routes, often employing powerful reagents like those in the Vilsmeier-Haack reaction, can introduce a variety of impurities.[1][2] These can include unreacted starting materials, isomeric byproducts, or degradation products that can carry through subsequent synthetic steps, ultimately compromising the purity, safety, and efficacy of the final active pharmaceutical ingredient (API).
Therefore, a robust, reliable, and validated analytical method to assess the purity of this intermediate is not merely a quality control checkpoint; it is a foundational requirement for successful drug discovery and development. This guide provides an in-depth comparison of analytical approaches, culminating in a detailed, field-proven High-Performance Liquid Chromatography (HPLC) protocol designed for accuracy and reliability. We will delve into the causality behind each experimental choice, grounding our methodology in established scientific principles and regulatory standards.
The Analytical Strategy: Why Reversed-Phase HPLC is the Gold Standard
For the analysis of moderately polar, aromatic compounds like 2-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the undisputed method of choice.[3] The technique separates molecules based on their hydrophobic interactions with a non-polar stationary phase.[3][4]
-
The Principle of Separation: In RP-HPLC, the stationary phase (the column packing material) is hydrophobic (e.g., silica particles chemically bonded with C18 alkyl chains), while the mobile phase (the solvent) is polar (typically a mixture of water and a more non-polar organic solvent like acetonitrile or methanol).[4] When the sample is introduced, molecules are partitioned between the two phases. More hydrophobic compounds interact more strongly with the C18 chains and are retained longer, while more polar compounds are swept through the column more quickly by the polar mobile phase. Our target analyte, with its fused aromatic ring system, possesses significant hydrophobicity, making it ideally suited for retention and separation on a C18 column.[5][6]
-
Comparison with Other Techniques:
-
Thin-Layer Chromatography (TLC): While excellent for rapid, qualitative reaction monitoring, TLC lacks the resolution and quantitative accuracy required for definitive purity assessment.
-
Gas Chromatography (GC): GC is unsuitable for this analyte due to its low volatility and potential for thermal degradation at the high temperatures required for vaporization.
-
Normal-Phase HPLC: This technique, which uses a polar stationary phase and a non-polar mobile phase, is generally less robust and reproducible for this class of compounds compared to RP-HPLC due to the strong influence of trace water content in the mobile phase.
-
The inherent high resolution, quantitative precision, and robustness of RP-HPLC make it the only logical choice for developing a self-validating and trustworthy purity assessment method.
Experimental Workflow for HPLC Purity Assessment
The following diagram outlines the logical flow of the entire purity assessment process, from sample preparation to final data analysis and comparison.
Caption: High-level workflow for HPLC purity assessment.
A Validated Protocol for Purity Determination and Comparison
This protocol is designed to be a self-validating system. The inclusion of a System Suitability Test (SST) before any sample analysis ensures that the chromatographic system is performing adequately on the day of analysis. This is a core tenet of Good Laboratory Practice (GLP).[7]
Part 1: Reagents and Materials
-
Reference Standard: Certified 2-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde (Purity ≥ 99.5%).
-
Test Sample: Synthesized batch of 2-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde.
-
Acetonitrile (ACN): HPLC grade or higher.
-
Water: Deionized, 18 MΩ·cm resistivity or HPLC grade.
-
Formic Acid (FA): LC-MS grade or equivalent.
Part 2: Solution Preparation
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water.
-
Causality: The acidic modifier (formic acid) is crucial. It protonates residual free silanol groups on the silica backbone of the column, preventing undesirable peak tailing. It also ensures the analyte, which has a basic nitrogen in the pyridine ring, is in a consistent protonation state, leading to sharp, reproducible peaks.
-
-
Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.
-
Diluent: 50:50 (v/v) mixture of Acetonitrile and Water.
-
Reference Standard Stock Solution (approx. 0.5 mg/mL): Accurately weigh ~5 mg of the Reference Standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Test Sample Stock Solution (approx. 0.5 mg/mL): Prepare in the same manner as the Reference Standard, using the synthesized batch.
Part 3: Chromatographic Conditions
| Parameter | Recommended Setting | Justification |
| HPLC Column | C18, 4.6 x 150 mm, 3.5 µm | A standard C18 column provides excellent hydrophobic retention for this aromatic compound. The dimensions and particle size offer a good balance of resolution and backpressure.[5] |
| Mobile Phase A | 0.1% Formic Acid in Water | See justification above. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is often preferred over methanol as it typically provides better peak shape and lower viscosity. |
| Gradient Elution | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-17 min: 90% B; 17.1-20 min: 10% B | A gradient is essential for a purity method. It ensures that highly polar, early-eluting impurities are resolved from the void volume, while also eluting more non-polar, late-eluting impurities in a reasonable time with good peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak efficiency. |
| Injection Volume | 5 µL | A small injection volume prevents column overloading and peak distortion. |
| UV Detection | 254 nm or λmax | The fused aromatic system is a strong chromophore. 254 nm is a common wavelength for aromatic compounds. For optimal sensitivity, the maximum absorbance wavelength (λmax) should be determined using a diode array detector. |
Part 4: Analysis and Data Interpretation
-
System Suitability Test (SST): Make five replicate injections of the Reference Standard solution. The system is deemed suitable for use if the Relative Standard Deviation (%RSD) for the peak area and retention time is ≤ 2.0%. This confirms the precision of the system.[8]
-
Reference Standard Analysis: Inject the Reference Standard solution once. This chromatogram will define the retention time and peak shape for the pure analyte.
-
Test Sample Analysis: Inject the Test Sample solution once.
-
Purity Calculation: The purity of the synthesized batch is typically calculated using the area percent method, assuming all components have a similar response factor at the chosen wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Comparative Data Analysis: A Practical Example
To illustrate the output of this method, consider the following hypothetical data comparing a newly synthesized batch against a certified reference standard.
| Parameter | Reference Standard (≥99.5%) | Synthesized Batch (Crude) | Synthesized Batch (Purified) |
| Retention Time (Main Peak) | 10.52 min | 10.53 min | 10.52 min |
| Purity (Area %) | 99.8% | 85.4% | 99.6% |
| Major Impurity 1 (RT 4.2 min) | Not Detected | 8.7% | 0.15% |
| Major Impurity 2 (RT 12.8 min) | Not Detected | 4.1% | 0.08% |
| Total Impurities | 0.2% | 14.6% | 0.4% |
This table clearly demonstrates the power of the HPLC method. It not only quantifies the purity of the crude material but also tracks the successful removal of impurities after a purification step, showing the final product meets the quality of the reference standard. The impurity at RT 4.2 min is significantly more polar than the main compound, while the impurity at 12.8 min is more non-polar, highlighting the importance of the gradient elution.
Ensuring Trustworthiness through Method Validation
While this guide provides a robust starting point, for use in a regulated environment, the method must be formally validated according to International Council for Harmonisation (ICH) guidelines.[9][10][11] This process demonstrates that the analytical procedure is fit for its intended purpose.[9][11]
The key validation parameters for a purity method include:
-
Specificity: The method's ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12] This is demonstrated by resolving the main peak from all other peaks.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[13][14]
-
Accuracy: The closeness of test results obtained by the method to the true value.[13][14]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[13] This includes repeatability (intra-assay precision) and intermediate precision.
-
Limit of Quantitation (LOQ): The lowest amount of an impurity that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., ±2°C in column temperature, ±5% in organic mobile phase composition).
Adherence to these validation principles ensures the integrity of the data generated, providing a trustworthy assessment of product quality that stands up to scientific and regulatory scrutiny.
References
- Vertex AI Search. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- Synblock. (n.d.). CAS 383875-59-0 | 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.
- Nascimento, N. C. E. S., et al. (n.d.). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). INIS-IAEA.
- Unknown. (n.d.). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC.
- ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- PubMed Central (PMC) - NIH. (2024, January 14). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- PubMed. (n.d.). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet.
- MDPI. (2023, March 13). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities.
- ResearchGate. (n.d.). Validation of the HPLC method for determination of identity and radiochemical purity of [18F]NaF.
- Phenomenex. (n.d.). Reversed Phase HPLC Columns.
- European Medicines Agency. (1995, June). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
- Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- RSC Publishing. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.
- Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques.
- European Medicines Agency. (2006, ©EMEA). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- International Journal of Chemical Studies. (2016, October 16). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives.
- Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
As a novel heterocyclic compound, 2-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde presents unique disposal challenges that necessitate a thorough understanding of its chemical properties and potential hazards. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage and dispose of this compound and its associated waste streams safely and in compliance with regulatory standards. The causality behind each procedural step is explained to ensure a deep, actionable understanding of the required safety protocols.
Hazard Assessment and Chemical Profile
A complete, peer-reviewed toxicological profile for 2-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde is not yet widely available. Therefore, a conservative approach to handling and disposal is imperative. Its structure, featuring a chlorinated pyridine ring fused to a pyrrole with an aldehyde functional group, suggests several potential hazards:
-
Toxicity: Pyridine and its derivatives are known to be toxic. The presence of a chlorine atom can enhance toxicity.
-
Reactivity: Aldehyde groups can be reactive. The compound may be incompatible with strong oxidizing agents, strong bases, and strong acids.
-
Environmental Hazard: Chlorinated organic compounds can be persistent in the environment and may be harmful to aquatic life.
-
Combustion Byproducts: Combustion of chlorinated compounds can produce highly toxic and corrosive gases, including hydrogen chloride, phosgene, and oxides of nitrogen.
Given these potential hazards, all waste containing this compound must be treated as hazardous waste.
Personal Protective Equipment (PPE): The First Line of Defense
Before handling 2-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde in any form (pure, in solution, or as waste), the following minimum PPE is mandatory:
-
Eye Protection: Chemical safety goggles are essential. If there is a splash risk, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn. Always check the glove manufacturer's compatibility chart.
-
Body Protection: A laboratory coat is required. For larger quantities or in case of a significant spill potential, a chemically resistant apron or coveralls are recommended.
-
Respiratory Protection: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.
Waste Segregation: A Critical Step for Safety and Compliance
Proper segregation of waste at the point of generation is crucial to prevent dangerous chemical reactions and to ensure proper disposal.
-
Halogenated vs. Non-Halogenated Waste: Waste containing 2-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde must be collected in a designated "Halogenated Organic Waste" container.[1][2][3][4] This is because the disposal methods for halogenated and non-halogenated waste streams are different and mixing them can increase disposal costs and complicate the disposal process.[1]
-
Solid vs. Liquid Waste:
-
Solid Waste: Unused or expired pure 2-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde, and contaminated consumables such as weigh boats, gloves, and paper towels, should be collected in a designated solid waste container.
-
Liquid Waste: Solutions containing 2-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde, including reaction mixtures and solvent rinses, should be collected in a designated liquid waste container.
-
The following diagram illustrates the decision-making process for waste segregation:
Waste Collection and Labeling: Ensuring Proper Identification
All waste containers must be in good condition, compatible with the waste, and have a secure, tight-fitting lid.[5][6] Open containers are a safety violation and will not be accepted for disposal.
Each waste container must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste".[7]
-
The full chemical name: "2-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde". Avoid using abbreviations or chemical formulas.
-
An accurate estimation of the concentration of the compound in the waste.
-
A list of all other constituents in the container (e.g., solvents, with their approximate percentages).
-
The date the container was started.
On-Site Storage and Accumulation
Waste containers should be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[8] The SAA must be under the control of laboratory personnel.
-
Secondary Containment: Liquid waste containers must be kept in secondary containment, such as a plastic tub, to contain any potential leaks.
-
Incompatible Waste: Do not store incompatible waste types together. For example, halogenated organic waste should be stored separately from strong acids or bases.
-
Accumulation Time Limits: Adhere to your institution's and local regulations regarding the maximum amount of time a waste container can remain in the laboratory.[9]
Decontamination Procedures
-
Glassware and Equipment: All glassware and equipment that has been in contact with 2-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde should be decontaminated. A triple rinse with a suitable solvent (e.g., acetone, ethanol) is a common practice. The solvent rinsate must be collected as hazardous liquid waste.
-
Work Surfaces: In case of a small spill, decontaminate the work surface with an appropriate solvent and absorbent pads. All materials used for cleanup must be disposed of as solid hazardous waste.
-
Personal Protective Equipment: Contaminated gloves and other disposable PPE should be placed in the solid hazardous waste container. Non-disposable PPE should be decontaminated according to your institution's procedures.
Final Disposal Method: Incineration
The recommended and most common disposal method for chlorinated organic compounds is high-temperature incineration by a licensed hazardous waste disposal facility.[10][11][12] This process is designed to break down the compound into less harmful components. During incineration, the chlorine is primarily converted to hydrogen chloride, which is then scrubbed from the flue gas.[13]
It is critical that this waste is not disposed of down the drain or in regular trash. [5]
Spill Management
In the event of a spill, follow your institution's established spill response procedures.
-
Small Spills (manageable by laboratory personnel):
-
Alert personnel in the immediate area.
-
Ensure proper PPE is worn.
-
Contain the spill with absorbent materials.
-
Clean the area, working from the outside in.
-
Collect all cleanup materials in a sealed bag and place it in the solid halogenated waste container.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert others and prevent entry to the area.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Requesting a Waste Pickup
Once a waste container is full or has reached its accumulation time limit, a request for pickup must be submitted to your institution's EHS department.[14][15][16] Ensure all labeling is complete and accurate before the scheduled pickup.
The following diagram outlines the overall disposal workflow:
By adhering to these procedures, researchers can ensure the safe and compliant disposal of 2-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde, protecting themselves, their colleagues, and the environment.
References
-
Process for Disposal of Chlorinated Organic Residues. (n.d.). Retrieved from [Link]
- Process for the incineration of chlorinated organic materials. (1980). Google Patents.
-
Production, Import, Use, and Disposal. (1992). In Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (US). Retrieved from [Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. Retrieved from [Link]
-
Chemical Waste. (n.d.). The University of Texas at Austin Environmental Health and Safety. Retrieved from [Link]
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Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. (2017). ResearchGate. Retrieved from [Link]
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Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Hazardous Waste Experts. Retrieved from [Link]
-
Chemical Waste Disposal. (n.d.). Washington State University Environmental Health & Safety. Retrieved from [Link]
- Method for recycling pyridine from pharmaceutical waste liquid. (2015). Google Patents.
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania Environmental Health and Radiation Safety. Retrieved from [Link]
-
Frequent Questions About Managing Hazardous Waste at Academic Laboratories. (2025, February 27). US EPA. Retrieved from [Link]
-
Pyridine: incident management. (2019). GOV.UK. Retrieved from [Link]
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025, December 1). US EPA. Retrieved from [Link]
-
Organic solvent waste. (2025, January 13). Kemicentrum. Retrieved from [Link]
-
Disposing of Chlorine: Pool and Cleaning Products. (2024, February 15). NEDT.org. Retrieved from [Link]
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Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University. Retrieved from [Link]
-
Chemical Waste. (2024, April 12). University of Washington Environmental Health & Safety. Retrieved from [Link]
-
Managing Hazardous Chemical Waste in the Lab. (n.d.). Lab Manager. Retrieved from [Link]
-
Hazardous Waste Reduction. (n.d.). University of Florida Environmental Health and Safety. Retrieved from [Link]
-
Standard Operating Procedure (SOP) for Pyridine. (n.d.). Retrieved from [Link]
-
Incineration as the way of hazardous waste destruction in vinyl chloride production. (2016). ResearchGate. Retrieved from [Link]
-
Solvent Wastes in the Laboratory – Disposal and/or Recycling. (n.d.). Retrieved from [Link]
-
Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved from [Link]
-
Chemical Waste. (n.d.). The University of Iowa Environmental Health & Safety. Retrieved from [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. Retrieved from [Link]
-
Complex issues with incinerating liquid and gaseous residues. (2012, May 25). Dürr. Retrieved from [Link]
-
Toxicological Profile for Pyridine. (1992). Agency for Toxic Substances and Disease Registry (US). Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
